Yonkenafil HCl - 804519-64-0

Yonkenafil HCl

Catalog Number: EVT-286645
CAS Number: 804519-64-0
Molecular Formula: C24H34ClN5O4S
Molecular Weight: 524.07
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Yonkenafil HCl is a PDE5 inhibitor potentially for the treatment of erectile dysfunction.
Synthesis Analysis

The synthesis of Yonkenafil Hydrochloride involves several steps that utilize various reagents and conditions to achieve the desired product. The initial step typically involves the reaction of 2-ethoxyl benzoic acid with thionyl chloride to form a benzoyl chloride derivative. This intermediate is then reacted with specific amines under controlled conditions to yield the final compound.

Technical Details

  1. Reagents: Key reagents include thionyl chloride, tetrahydrofuran, triethylamine, and phosphoric acid.
  2. Conditions: The reactions are often conducted under reflux conditions or at low temperatures to control the reaction kinetics and improve yields.
  3. Purification: Post-synthesis, the product is purified using silica gel chromatography to isolate Yonkenafil Hydrochloride from by-products .
Molecular Structure Analysis

The molecular structure of Yonkenafil Hydrochloride can be represented as follows:

  • Molecular Formula: C15H15N3O2\text{C}_{15}\text{H}_{15}\text{N}_{3}\text{O}_{2}
  • Molecular Weight: Approximately 273.30 g/mol.

Structural Data

  • Melting Point: The melting point of Yonkenafil Hydrochloride is reported to be between 147°C and 150°C.
  • Functional Groups: The compound contains functional groups such as amides and aromatic rings, which are critical for its biological activity .
Chemical Reactions Analysis

Yonkenafil Hydrochloride undergoes various chemical reactions that are essential for its synthesis and potential modifications. The primary reactions include:

  1. Formation of Benzoyl Chloride: Reaction of 2-ethoxyl benzoic acid with thionyl chloride.
  2. Amidation Reactions: Involves the reaction of benzoyl chloride with amines to form the desired amide structure.
  3. Hydrochlorination: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability .

Technical Details

These reactions are characterized by their specific conditions (temperature, solvent choice) and require careful monitoring to ensure high yields and purity.

Mechanism of Action

Yonkenafil Hydrochloride exerts its pharmacological effects primarily through inhibition of phosphodiesterase type 5, an enzyme that breaks down cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, Yonkenafil increases cGMP levels in smooth muscle cells, leading to vasodilation and enhanced blood flow to the penis during sexual stimulation.

Process

  1. Inhibition of Phosphodiesterase Type 5: This leads to increased cGMP levels.
  2. Vasodilation: Enhanced blood flow facilitates erection in response to sexual arousal .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a dark red solid.
  • Solubility: Soluble in organic solvents like dichloromethane and ether but less soluble in water due to its hydrophobic nature.

Chemical Properties

  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; sensitive to moisture which can affect its stability .
Applications

Yonkenafil Hydrochloride is primarily used in clinical settings for treating erectile dysfunction. Its mechanism of action makes it effective in enhancing sexual performance by improving blood flow. Additionally, ongoing research may explore its potential applications in other areas such as cardiovascular health due to its vasodilatory effects.

The compound's development reflects a broader trend in pharmacology aimed at creating more effective therapies with fewer side effects compared to traditional treatments for erectile dysfunction .

Chemical Characterization and Synthesis of Yonkenafil HCl

Structural Analysis of Yonkenafil HCl

Yonkenafil HCl (IUPAC name: 2-[2-ethoxy-5-(4-ethylpiperazin-1-ylsulfonyl)phenyl]-5-methyl-7-propyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride) is a selective PDE5 inhibitor with a molecular weight of 524.08 g/mol and the chemical formula C₂₄H₃₄ClN₅O₄S [5] [8]. Its structure comprises a pyrrolopyrimidinedione core, analogous to sildenafil, but features distinct modifications: a 7-propyl group instead of a methyl group at position 7 and an ethoxy substituent at the phenyl ring (Figure 1). These alterations enhance PDE5 binding affinity, evidenced by an IC₅₀ of 2.0 nM, which is 2.25-fold lower than sildenafil (IC₅₀: 4.5 nM) [1] [10]. The hydrochloride salt form improves aqueous solubility and bioavailability, critical for therapeutic efficacy [3].

Table 1: Structural Features of Yonkenafil HCl

ComponentChemical FeatureRole in PDE5 Inhibition
PyrrolopyrimidinedioneCore scaffoldBase for competitive cGMP binding
7-Propyl group-CH₂-CH₂-CH₃ at position 7Enhances hydrophobic pocket affinity
Ethoxy substituent-O-CH₂-CH₃ on phenyl ringOptimizes steric orientation
Ethylpiperazinylsulfonyl-SO₂-N(CH₂CH₃)-(CH₂)₄-Facilitates solubility and target engagement

Synthetic Pathways and Optimization Strategies

The synthesis of yonkenafil HCl follows a multi-step route (WO2004108726), starting from 2-amino-3-cyano-4-methylpyrrole (Figure 2) [5] [8]:

  • N-Alkylation: Reaction with propyl bromide yields N-propyl-2-amino-3-cyano-4-methylpyrrole.
  • Amidation: Condensation with 2-ethoxybenzoyl chloride forms N-(3-cyano-4-methyl-1-n-propyl-1H-pyrrol-2-yl)-2-ethoxybenzamide.
  • Cyclization: Under acidic conditions, the amide undergoes ring closure to generate the pyrrolopyrimidinone core.
  • Sulfonation: Chlorosulfonation at the phenyl ring’s para-position, followed by nucleophilic substitution with N-ethylpiperazine.
  • Salt Formation: Precipitation with hydrochloric acid yields the hydrochloride salt (purity: >99.4%) [1] [3].

Optimization strategies focus on:

  • Purity Enhancement: Recrystallization using dichloromethane/hexane mixtures reduces impurities to <0.6% [5].
  • Yield Improvement: Catalytic hydrogenation replaces toxic reagents in reduction steps, scaling yields to >85% [8].
  • Green Chemistry: Solvent substitution (tetrahydrofuran → ethanol) minimizes environmental impact [3].

Table 2: Key Synthetic Steps and Optimization Parameters

StepReactionConditionsYieldOptimization Strategy
N-AlkylationPropyl bromide additionK₂CO₃, DMF, 80°C78%Phase-transfer catalysis
CyclizationRing closureH₂SO₄, 100°C65%Microwave-assisted synthesis
SulfonationChlorosulfonation & aminationClSO₃H, then N-ethylpiperazine, 0°C72%Low-temperature kinetics control
Salt FormationHCl precipitationEthanol, 25°C95%pH-controlled crystallization

Physicochemical Properties and Stability Profiling

Yonkenafil HCl exists as an off-white to light yellow crystalline solid with high solubility in dimethyl sulfoxide (DMSO; 100 mg/mL) but limited solubility in water (1.2 mg/mL at 25°C) [7] [8]. Stability studies indicate:

  • Thermal Stability: Decomposition occurs at >200°C, confirming robustness during storage [8].
  • Photostability: Exposure to UV light (300–400 nm) causes <5% degradation over 48 hours, supporting light-protected packaging [3].
  • pH Sensitivity: Degrades rapidly in alkaline conditions (pH >8.0) via hydrolysis of the sulfonamide bond but remains stable at pH 4.0–6.0 (t₁/₂ >24 months) [7].

Bioanalytical quantification employs LC-MS/MS with diazepam as an internal standard, achieving a lower limit of quantification (LLOQ) of 0.1 ng/mL in rat plasma [3]. The method’s sensitivity enables precise pharmacokinetic tracking, revealing a Tₘₐₓ of 0.733 hours post-administration [6].

Comparative Analysis with Related PDE5 Inhibitors

Yonkenafil HCl’s potency (IC₅₀: 2.0 nM) surpasses sildenafil (4.5 nM), vardenafil (0.7 nM), and tadalafil (1.05 nM) [1] [4] [8]. Key differentiators include:

  • Selectivity: 300-fold selectivity over PDE6 (vs. 10-fold for sildenafil), potentially reducing visual side effects [8] [9].
  • Pharmacokinetics: Shorter t₁/₂ (4.2 hours) than tadalafil (17.5 hours) but longer than vardenafil (3.9 hours), balancing sustained action and clearance [4] [6]. Elderly subjects exhibit 37.5% higher AUC₀–∞ and 81.4% higher metabolite (M459) exposure, necessitating dose adjustments [6].
  • Structural Advantages: The 7-propyl group enhances blood-brain barrier penetration, enabling neuroprotective applications absent in other PDE5 inhibitors [1] [10].

Table 3: Comparative Profile of PDE5 Inhibitors

ParameterYonkenafil HClSildenafilTadalafilVardenafil
IC₅₀ (nM)2.04.51.050.7
PDE6 Selectivity300-fold10-fold>10,000-fold300-fold
Tₘₐₓ (h)0.730.8–1.01.0–2.00.7–0.9
t₁/₂ (h)4.23.717.53.9
Food EffectLowHigh (fatty meals)NoneModerate
Neuroprotective EfficacyYes (cGMP/Nogo-R)LimitedNot reportedNot reported

Yonkenafil’s unique activation of the cGMP-dependent Nogo-R pathway upregulates synaptic proteins (synaptophysin, BDNF/TrkB), a mechanism underutilized by other PDE5 inhibitors [10]. This positions it as a dual candidate for erectile dysfunction and central nervous system disorders.

Compound Names Mentioned:

  • Yonkenafil HCl
  • Sildenafil
  • Vardenafil
  • Tadalafil
  • Udenafil
  • Mirodenafil
  • Diazepam (Internal Standard for LC-MS/MS)

Properties

CAS Number

804519-64-0

Product Name

Yonkenafil HCl

IUPAC Name

2-(2-ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride

Molecular Formula

C24H34ClN5O4S

Molecular Weight

524.07

InChI

InChI=1S/C24H33N5O4S.ClH/c1-5-10-28-16-17(4)21-23(28)25-22(26-24(21)30)19-15-18(8-9-20(19)33-7-3)34(31,32)29-13-11-27(6-2)12-14-29;/h8-9,15-16H,5-7,10-14H2,1-4H3,(H,25,26,30);1H

InChI Key

CDCLCASCGRHUNT-UHFFFAOYSA-N

SMILES

O=C1C2=C(N(CCC)C=C2C)N=C(C3=CC(S(=O)(N4CCN(CC)CC4)=O)=CC=C3OCC)N1.[H]Cl

Solubility

Soluble in DMSO

Synonyms

Yonkenafil HCl; Yonkenafil hydrochloride

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.